6-Fluoro-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride
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Description
6-Fluoro-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride is a useful research compound. Its molecular formula is C22H22ClFN2O2 and its molecular weight is 400.88. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Studies on quinolone derivatives, including compounds structurally similar to 6-Fluoro-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride, have provided insights into their absorption, distribution, metabolism, and excretion (ADME) profiles in humans. The pharmacokinetics of these compounds typically show rapid absorption from the gastrointestinal tract, with peak plasma concentrations occurring within hours post-administration. Metabolic pathways identified for similar compounds involve oxidative N-dealkylation, ketone reduction, and the formation of glucuronide conjugates, indicating a complex biotransformation process that involves multiple enzyme systems, including cytochrome P450 enzymes (Nakashima et al., 1995).
Effects in Biological Systems
Research on heterocyclic amines, a class to which this compound is related, has explored their genotoxic potential and interaction with biological macromolecules. These compounds are metabolized in the liver, where they can form DNA adducts, potentially leading to mutations and carcinogenesis. Studies using accelerator mass spectrometry (AMS) to measure adduct formation at low doses in humans suggest significant interindividual variability in metabolism, which could affect susceptibility to the harmful effects of these compounds (Turteltaub et al., 1999).
Drug Interactions
The interaction of quinolone derivatives with other drugs has been studied to understand their pharmacokinetic profiles better. For example, research has shown that the bioavailability of certain quinolones can be significantly affected by the co-administration of antacids, indicating an important consideration for clinical use. These studies highlight the importance of understanding drug-drug interactions to optimize therapeutic efficacy and minimize adverse effects (Shiba et al., 1992).
Properties
IUPAC Name |
(6-fluoro-4-piperidin-1-ylquinolin-3-yl)-(4-methoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2.ClH/c1-27-17-8-5-15(6-9-17)22(26)19-14-24-20-10-7-16(23)13-18(20)21(19)25-11-3-2-4-12-25;/h5-10,13-14H,2-4,11-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMXFKDTJDSNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.